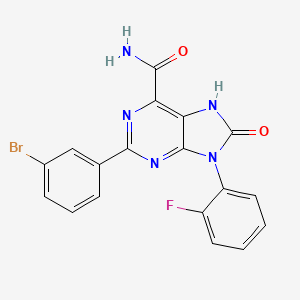

2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFN5O2/c19-10-5-3-4-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-2-1-6-11(12)20/h1-8H,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAMNJQUCDIVEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with potential therapeutic applications. Its unique structure, featuring bromine and fluorine substituents, suggests significant biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 398.24 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its electronic properties, making it an interesting candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism. This inhibition can lead to reduced uric acid levels, potentially benefiting conditions like gout and hyperuricemia.

- Anticancer Properties : Research indicates that purine derivatives can exhibit anticancer activity by interfering with nucleic acid synthesis. The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors .

- Neuroprotective Effects : Some studies suggest that similar compounds can inhibit acetylcholinesterase (AChE), which may lead to neuroprotective effects beneficial in neurodegenerative diseases like Alzheimer's .

Biological Activity Data Table

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Xanthine Oxidase | Decreased uric acid levels | |

| Anticancer | Cancer Cell Lines | Induction of apoptosis | |

| Neuroprotective | Acetylcholinesterase | Inhibition |

Case Studies

- Gout Management : A study demonstrated that the compound effectively lowered uric acid levels in animal models, suggesting its potential as a therapeutic agent for gout management.

- Cancer Research : In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .

- Neurodegenerative Disease Models : The compound was tested in models of Alzheimer's disease, where it exhibited significant AChE inhibitory activity, leading to improved cognitive function in treated subjects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with three analogs derived from the evidence:

Electronic and Steric Effects

- The ortho-fluorine on the 9-phenyl group may create steric hindrance, affecting conformational flexibility .

- 2-Methyl-4-Methylphenyl Analog : Methyl groups reduce steric hindrance and lipophilicity, favoring solubility but possibly decreasing membrane permeability .

- 2,4-Dimethoxyphenyl Analog : Methoxy groups donate electrons, increasing the purine ring’s electron density, which may enhance interactions with polar residues in enzymatic targets .

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with halogenated aromatic precursors. Key steps include:

- Coupling Reactions: Bromophenyl and fluorophenyl groups are introduced via Suzuki-Miyaura or Ullmann coupling under palladium catalysis.

- Purine Core Assembly: Cyclization of intermediates using reagents like POCl₃ or PCl₅ under anhydrous conditions .

- Optimization: Adjusting temperature (60–100°C), solvent polarity (DMF or THF), and pH (neutral to mildly acidic) enhances yield. Catalysts such as Pd(PPh₃)₄ improve cross-coupling efficiency .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and purity (>95%).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- Mass Spectrometry (HRMS): Confirm molecular weight (expected: ~427 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can researchers identify and validate the primary molecular targets (e.g., enzymes, receptors) of this compound?

Methodological Answer:

- Biochemical Assays: Screen against kinase or protease libraries using fluorescence-based activity assays (e.g., ATPase inhibition).

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized targets (e.g., EGFR or PARP).

- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses, followed by mutagenesis studies to validate critical residues .

Q. What strategies are effective in analyzing contradictory data regarding the compound's biological activity across different studies?

Methodological Answer:

- Control Experiments: Replicate studies using standardized purity (≥98% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1%).

- Assay Variability Checks: Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Meta-Analysis: Use tools like RevMan to aggregate data, identifying outliers linked to experimental conditions (e.g., oxygen sensitivity in hypoxic assays) .

Q. How to design structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified halogen positions (e.g., 4-bromo vs. 3-bromo) or fluorophenyl replacements (e.g., trifluoromethyl).

- Pharmacokinetic Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells).

- Activity Mapping: Use IC₅₀ values from dose-response curves to correlate structural changes with potency against targets like CDK2 or Aurora kinases .

Q. What experimental approaches are suitable for resolving discrepancies in reported synthetic yields (e.g., 30% vs. 60%)?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or LC-MS to identify intermediate degradation or side reactions.

- Catalyst Screening: Test PdCl₂(dppf) vs. Pd(OAc)₂ for coupling efficiency.

- Workup Optimization: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to reduce losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.